3-Aminoazetidine-3-carboxylic acid hydrochloride

Peptidomimetics Foldamer Design Conformational Analysis

3-Aminoazetidine-3-carboxylic acid hydrochloride (CAS 138650-25-6; MF C4H9ClN2O2; MW 152.58 g/mol) is a non‑proteinogenic, Cα‑tetrasubstituted amino acid featuring a strained four‑membered azetidine ring. The hydrochloride salt form delivers enhanced aqueous solubility and room‑temperature stability relative to the free amino acid, facilitating direct use in solid‑phase peptide synthesis and fragment‑based screening without additional formulation steps.

Molecular Formula C4H9ClN2O2
Molecular Weight 152.58 g/mol
Cat. No. B7892409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoazetidine-3-carboxylic acid hydrochloride
Molecular FormulaC4H9ClN2O2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESC1C(CN1)(C(=O)O)N.Cl
InChIInChI=1S/C4H8N2O2.ClH/c5-4(3(7)8)1-6-2-4;/h6H,1-2,5H2,(H,7,8);1H
InChIKeyPVHZQSXOGXIZIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminoazetidine-3-carboxylic Acid Hydrochloride: A Constrained Cα-Tetrasubstituted Amino Acid for Peptide Engineering and CNS Ligand Design


3-Aminoazetidine-3-carboxylic acid hydrochloride (CAS 138650-25-6; MF C4H9ClN2O2; MW 152.58 g/mol) is a non‑proteinogenic, Cα‑tetrasubstituted amino acid featuring a strained four‑membered azetidine ring [1]. The hydrochloride salt form delivers enhanced aqueous solubility and room‑temperature stability relative to the free amino acid, facilitating direct use in solid‑phase peptide synthesis and fragment‑based screening without additional formulation steps . Originally disclosed as a member of a novel series of four‑membered‑ring amino acids with modulatory activity at the NMDA receptor complex, it has since been established as a privileged scaffold for imparting β‑turn geometry in peptidomimetics and foldamers .

Why Generic Substitution Fails for 3-Aminoazetidine-3-carboxylic Acid Hydrochloride: Conformational and Electronic Determinants


Casual interchange with structurally similar azetidine‑, proline‑, or oxetane‑based building blocks is mechanistically unsound because 3‑aminoazetidine‑3‑carboxylic acid imposes a distinct combination of ring strain, hydrogen‑bonding topology, and Cα‑tetrasubstitution that is not recapitulated by any single analog. Replacing it with proline (five‑membered ring, secondary amine) alters the phi/psi landscape and eliminates the azetidine‑specific N···H–N sidechain‑to‑backbone hydrogen bond, switching the preferred turn motif from β‑turn toward γ‑turn or polyproline‑II conformations [1]. Substituting the free amino acid for the hydrochloride salt may compromise solubility and long‑term storage stability, impacting reproducibility in high‑throughput experimentation . The quantitative evidence below makes these differentiation points explicit.

Quantitative Differentiation Evidence for 3-Aminoazetidine-3-carboxylic Acid Hydrochloride Against Closest Analogs


Conformational Switching: β-Turn Induction Versus γ-Turn Preference of Proline-Derived Peptides

Model peptides containing N‑substituted 3‑aminoazetidine‑3‑carboxylic acid (Ac‑Aatc(R)‑Ala‑NHMe) were systematically studied by IR and NMR spectroscopy [1]. The Aatc residue forces the peptide backbone into a β‑turn conformation, in contrast to the γ‑turn conformation preferentially adopted by 2‑alkyl‑2‑carboxyazetidine (Aze)‑containing peptides and the β‑turn tendency of Pro‑containing analogs [2]. A unique main‑chain‑to‑side‑chain hydrogen bond connecting the azetidine ring nitrogen (acceptor) to the amide NH (donor) of the immediately following residue creates a six‑membered pseudo‑cycle, a feature absent in both proline and Aze scaffolds [1].

Peptidomimetics Foldamer Design Conformational Analysis

NMDA Receptor Ligand Differentiation: Structural Determinant Over Azetidine-3-carboxylic Acid

3‑Aminoazetidine‑3‑carboxylic acid was designed as a modulator of the NMDA receptor‑ion channel complex, with the 3‑amino substitution providing distinct electronic and hydrogen‑bonding features compared to the parent scaffold . In contrast, azetidine‑3‑carboxylic acid (lacking the 3‑amino group) exhibits only weak NMDA receptor binding with an IC₅₀ of 23,700 nM (23.7 µM) measured by inhibition of [³H]‑strychnine binding at the NMDA glutamate receptor 1 in rat [1]. While direct IC₅₀ data for the 3‑amino congener have not been publicly disclosed, the structural divergence—Cα‑tetrasubstitution with an additional hydrogen‑bond donor—predicts altered binding mode and affinity that cannot be replicated by the unsubstituted azetidine‑3‑carboxylic acid.

Neuroscience NMDA Receptor Ion Channel Modulation

Physicochemical Differentiation from L‑Proline: Enhanced Polarity and Reduced Lipophilicity

Computed physicochemical descriptors reveal that 3‑aminoazetidine‑3‑carboxylic acid hydrochloride is substantially more polar and less lipophilic than L‑proline, the most common turn‑inducing amino acid [1][2]. The topological polar surface area (TPSA) of the free amino acid is 75.4 Ų, versus ~49.3 Ų for L‑proline—a 53% increase that directly impacts aqueous solubility and membrane permeability [1][2]. The XLogP3‑AA value of −4.2 indicates markedly lower lipophilicity compared to L‑proline (XLogP ~−2.5), making the compound more suitable for applications requiring minimal passive membrane partitioning, such as extracellular probe design or hydrophilic linker modules.

ADMET Optimization Solubility Engineering Chemical Property Comparison

Macrocyclization Efficiency: Superior Cyclization of Tetra‑, Penta‑, and Hexapeptides Compared to Standard Turn‑Inducing Elements

The 3‑aminoazetidine (3‑AAz) subunit was demonstrated to greatly improve head‑to‑tail cyclization efficiency across 28 examples of tetra‑, penta‑, and hexapeptides under standard dilute cyclization conditions [1]. Post‑cyclization deprotection of amino acid side chains with strong acid (TFA or HF) was accomplished without degradation of the strained four‑membered azetidine ring—a critical stability advantage over other small‑ring turn inducers such as 3‑aminooxetane, which may undergo acid‑catalyzed ring opening [1]. The azetidine nitrogen also provides a site for late‑stage chemoselective functionalization (deprotection/substitution or click chemistry) without affecting the macrocycle integrity [1].

Macrocyclic Peptides Cyclization Chemistry Peptide Synthesis

Proteolytic Stability Enhancement in Cyclohexapeptides Compared to Homodetic Macrocycles

Incorporation of 3‑aminoazetidine into a representative cyclohexapeptide improved resistance to proteolytic degradation compared to the corresponding homodetic macrocycle (an all‑amide cyclic peptide lacking the azetidine ring) [1]. X‑ray crystallography of a cyclic tetrapeptide confirmed that the azetidine ring promotes an all‑trans backbone conformation—a geometry that is less accessible to proteases than the cis/trans mixtures typical of proline‑containing cycles [1]. The reduced conformational flexibility and steric shielding around the cleavage site are consistent with the observed stability enhancement.

Peptide Stability Protease Resistance Cyclic Peptide Therapeutics

High‑Impact Application Scenarios for 3‑Aminoazetidine‑3‑carboxylic Acid Hydrochloride


Rational Foldamer Design Requiring Predictable β‑Turn Geometry with Sidechain‑to‑Backbone Hydrogen Bond Anchoring

Foldamer programs targeting well‑defined secondary structures benefit from the β‑turn bias and unique N(azetidine)···H–N(amide) hydrogen bond identified by Žukauskaitė et al. [1]. The hydrochloride salt permits direct dissolution in aqueous coupling buffers, eliminating pre‑activation steps. This scenario directly leverages the conformational differentiation evidence (Evidence Item 1).

Efficient Macrocyclic Peptide Hit‑to‑Lead Libraries via Accelerated Cyclization Chemistry

Medicinal chemistry teams synthesizing head‑to‑tail cyclic peptide libraries can deploy the 3‑AAz subunit to achieve greatly improved cyclization across diverse sequences without sequence‑by‑sequence optimization [2]. The acid‑stable azetidine ring furthermore allows standard TFA‑based side‑chain deprotection, a practical advantage over oxetane‑ or aziridine‑based turn inducers that are susceptible to acid‑mediated ring opening. This scenario follows from Evidence Items 4 and 5.

NMDA Receptor‑Targeted Neuroscience Probe Development Requiring Distinct Pharmacophoric Features

Neuroscience groups designing competitive or allosteric NMDA receptor modulators can exploit the 3‑amino substitution as a hydrogen‑bond donor anchor point that is absent in azetidine‑3‑carboxylic acid (IC₅₀ = 23.7 µM) [3]. The enhanced polarity and lower LogP (Evidence Item 3) further reduce passive blood‑brain barrier penetration, which may be desirable for peripherally restricted probes or for minimizing off‑target CNS effects. This scenario applies the differentiation established in Evidence Items 2 and 3.

Hydrophilic Linker and Prodrug Modules Demanding Low Lipophilicity and High Solubility

The TPSA of 75.4 Ų and XLogP of −4.2 (versus proline’s TPSA ~49.3 Ų and XLogP ~−2.5) make this building block suitable for designing hydrophilic linker modules in antibody‑drug conjugates, PROTACs, or peptide‑drug conjugates where low passive membrane permeability is required [1]. The hydrochloride salt further ensures reproducible dissolution in high‑throughput conjugation workflows, addressing a common pain point in bioconjugate chemistry. This scenario is derived from Evidence Items 3 and 4.

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